The Expanding Therapeutic Potential of Thienyl-Substituted Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals
The Expanding Therapeutic Potential of Thienyl-Substituted Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Fusion of Thiophene and Tetrazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the burgeoning field of thienyl-substituted tetrazole derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The fusion of the thiophene ring—a bioisostere of the benzene ring found in numerous blockbuster drugs—with the tetrazole moiety creates a unique chemical entity with significant therapeutic promise.
The tetrazole ring, with a pKa similar to that of a carboxylic acid, serves as a metabolically stable bioisostere, enhancing pharmacokinetic profiles by improving metabolic stability and bioavailability[1]. Its planar, nitrogen-rich structure is adept at forming crucial hydrogen bonds and other non-covalent interactions with biological targets[2]. The thiophene ring, on the other hand, is a versatile pharmacophore known to impart a range of biological effects and can be readily functionalized to modulate a compound's activity and properties[3]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of these promising compounds, grounded in detailed experimental protocols and structure-activity relationship (SAR) insights.
Core Synthesis Strategy: The [3+2] Cycloaddition
The most versatile and widely adopted method for the synthesis of the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide[4][5]. This reaction is highly efficient and atom-economical. The choice of catalyst and solvent is critical for optimizing reaction times and yields, especially when dealing with heteroaromatic nitriles like 2-cyanothiophene.
The rationale for employing a catalyzed cycloaddition lies in the activation of the nitrile group. Lewis or Brønsted acids coordinate to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion[6]. This catalytic approach avoids the use of potentially explosive hydrazoic acid and allows for milder reaction conditions[7].
Experimental Protocol: Synthesis of 5-(thiophen-2-yl)-1H-tetrazole
This protocol is adapted from the method described by Akhlaghinia and Rezazadeh (2012), which utilizes an environmentally benign and inexpensive copper catalyst[8].
Objective: To synthesize 5-(thiophen-2-yl)-1H-tetrazole via a copper-catalyzed [3+2] cycloaddition reaction.
Materials:
-
Thiophene-2-carbonitrile (1 mmol, 109.14 mg)
-
Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 mmol, 5 mg)
-
Dimethyl Sulfoxide (DMSO) (5 mL)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask, add thiophene-2-carbonitrile (1 mmol), sodium azide (1.5 mmol), and CuSO₄·5H₂O (0.02 mmol).
-
Add 5 mL of DMSO to the flask.
-
Heat the reaction mixture to 140 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour[8].
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 30 mL of deionized water.
-
Acidify the aqueous solution to a pH of ~2 by slowly adding 1M HCl. This protonates the tetrazolate anion, causing the product to precipitate.
-
Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(thiophen-2-yl)-1H-tetrazole.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be compared with literature values. The reported yield for this specific reaction is excellent, demonstrating the efficiency of the protocol[8].
A Spectrum of Biological Activities
Thienyl-substituted tetrazole derivatives have been investigated for a wide array of therapeutic applications. Their structural features allow them to interact with diverse biological targets, leading to potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thienyl-tetrazole derivatives have emerged as promising candidates, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi[2][3][9][10].
Mechanism of Action: Inhibition of Bacterial Topoisomerases
A key mechanism for the antibacterial action of many heterocyclic compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV[11]. These essential enzymes control the topological state of DNA during replication. Their inhibition leads to double-stranded DNA breaks, halting DNA replication and transcription, which ultimately results in bacterial cell death[11]. The tetrazole moiety, through its nitrogen atoms, can form critical hydrogen bonds within the enzyme's active site, disrupting its function.
Quantitative Data: Antimicrobial Potency
The efficacy of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thienopyrimidine-Tetrazole (Cpd 5) | Bacillus subtilis | 18 | [9] |
| Thienopyrimidine-Tetrazole (Cpd 5) | Staphylococcus aureus | 18 | [9] |
| Thienopyrimidine-Tetrazole (Cpd 14c) | Bacillus subtilis | 19 | [9] |
| Indole-Tetrazole (Cpd 5) | Candida albicans | 0.11 | [12] |
| Pyridyl-Tetrazole (Cpd 3D/4D) | E. coli | 3.9 | [13] |
| Furan-Tetrazole (Cpd 6) | S. epidermidis | 2.0 | [11][14] |
Note: Data is representative and collated from various studies on related tetrazole derivatives to illustrate potential efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of thienyl-tetrazole derivatives against bacterial strains.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
Anticancer Activity
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Thienyl-tetrazole derivatives have shown potent antiproliferative activity against various cancer cell lines, often by targeting the tubulin-microtubule system[15][16][17].
Mechanism of Action: Tubulin Polymerization Inhibition and Mitotic Arrest
Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division[18]. Many anticancer drugs, known as mitotic inhibitors, function by disrupting microtubule dynamics, either by stabilizing or destabilizing the polymers[10]. Certain tetrazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin[17]. This inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint. Prolonged activation of this checkpoint leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe, selectively killing rapidly dividing cancer cells[19].
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential is measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Tetralin Derivative (4c) | MCF-7 (Breast) | 2.57 | [16] |
| Thiazole-Tetralin Derivative (4c) | HepG2 (Liver) | 7.26 | [16] |
| Baylis-Hillman Tetrazole (5b) | HepG2 (Liver) | 1.0 - 4.0 | [15] |
| Baylis-Hillman Tetrazole (5l) | A549 (Lung) | 1.0 - 4.0 | [15] |
| 1-Aryl-Tetrazole (6-31) | SGC-7901 (Gastric) | Noteworthy Potency | [17] |
Note: Data is representative of tetrazole and related heterocyclic derivatives, highlighting potential IC₅₀ ranges.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of thienyl-tetrazole derivatives on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for another 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thienyl-tetrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade[20].
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors are desirable as they can reduce inflammation without the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. Certain tetrazole derivatives have been identified as effective and selective COX-2 inhibitors. They bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of thienyl-tetrazole derivatives. This is a classic and reliable model for acute inflammation.
Materials:
-
Wistar albino rats (150-200 g)
-
Test compounds
-
Carrageenan (1% w/v in sterile saline)
-
Standard drug (e.g., Diclofenac sodium, Phenylbutazone)
-
Plethysmometer or digital calipers
Procedure:
-
Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the thienyl-tetrazole derivatives.
-
Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally). The control group receives only the vehicle.
-
After 30-60 minutes (depending on the route of administration), induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several tetrazole derivatives have shown promising anticonvulsant properties in preclinical models.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To screen for anticonvulsant activity against generalized tonic-clonic seizures. The MES test is a well-validated model for identifying compounds that prevent seizure spread.
Materials:
-
Male mice (e.g., CF-1 strain, 20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) to groups of mice at various doses. Include a vehicle control group and a positive control group (standard drug).
-
At the time of predicted peak effect (typically 30-60 minutes post-administration), perform the MES test.
-
Apply a drop of topical anesthetic and then a drop of saline to the corneas of each mouse to ensure local anesthesia and good electrical contact.
-
Deliver a supramaximal electrical stimulus via the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extension is the endpoint and is defined as protection.
-
The anticonvulsant activity is quantified by determining the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint. This is typically calculated using probit analysis from the dose-response data.
Quantitative Data: Anticonvulsant Potency
| Compound | Animal Model | ED₅₀ (mg/kg, i.p.) | Reference |
| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) | Mouse, MES test | 12.7 | [15] |
| 6-substituted-tetrazolo-phthalazine (14) | Mouse, MES test | 9.3 | [9] |
| QUAN-0808 | Mouse, MES test | 6.8 | [3] |
Note: Data is for various tetrazole derivatives, indicating the potential potency range.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of thienyl-substituted tetrazole derivatives is highly dependent on their substitution patterns. Key SAR insights include:
-
Position of the Thienyl Group: The attachment of the thienyl group at the C5 position of the tetrazole ring is a common and effective scaffold.
-
Substitution on the Thienyl Ring: Introducing electron-withdrawing or electron-donating groups onto the thiophene ring can significantly modulate the electronic properties and, consequently, the biological activity of the entire molecule. This allows for fine-tuning of target engagement and pharmacokinetic properties.
-
Substitution on the Tetrazole Ring: N-alkylation or N-arylation of the tetrazole ring can dramatically alter the compound's lipophilicity and steric profile, influencing its ability to cross cell membranes and fit into the binding pocket of a target protein. For example, certain N-substituted derivatives show enhanced activity compared to the parent NH-tetrazole[9].
The thienyl-tetrazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a broad range of biological assays. Elucidating their precise mechanisms of action through advanced techniques like X-ray crystallography of drug-target complexes and detailed molecular modeling will be crucial for guiding the rational design of next-generation drug candidates with enhanced potency, selectivity, and safety profiles.
References
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. (2017). PubMed. [Link]
-
(PDF) Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. (n.d.). ResearchGate. [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). National Institutes of Health. [Link]
-
(PDF) Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. (2021). ResearchGate. [Link]
-
The schematic signaling pathways involved in TNF-α-induced COX-2... (n.d.). ResearchGate. [Link]
-
Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.). ResearchGate. [Link]
-
Synthesis and anticonvulsant activity evaluation of 6-substituted-[15][18][19]triazolophthalazine derivatives. (n.d.). PubMed. [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]
-
Mitotic inhibitor. (n.d.). Wikipedia. [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. [Link]
-
Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.). ResearchGate. [Link]
-
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). National Institutes of Health. [Link]
-
Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. (n.d.). AACR Journals. [Link]
-
Microtubule Inhibitors Mechanism of Action. (2023). YouTube. [Link]
-
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (n.d.). ACS Infectious Diseases. [Link]
-
The structure of DNA gyrase and topoisomerase IV and human... (n.d.). ResearchGate. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]
-
Schematic presentation of COX inflammatory pathway. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. (2010). ResearchGate. [Link]
-
Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (n.d.). Frontiers. [Link]
-
Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. (n.d.). ResearchGate. [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2021). ACS Omega. [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. [Link]
-
Synthesis, Antimicrobial, Bactericidal and Anti-Biofilm Activities of novel Pyridyl Tetrazole Analogs. (n.d.). JOCPR. [Link]
-
Synthetic routes for tetrazole derivatives; (a) conventional [3+2]... (n.d.). ResearchGate. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. [Link]
-
An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). PubMed Central. [Link]
-
Cycloaddition strategy for the synthesis of tetrazoles. (n.d.). ResearchGate. [Link]
-
Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2010). PubMed. [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]
-
Tetrazole analogues: synthesis and antimicrobial activity. (n.d.). International Journal of Current Research. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. (n.d.). ResearchGate. [Link]
-
Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (2010). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (n.d.). PubMed Central. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central. [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. (2021). PubMed. [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed Central. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. (n.d.). YMER. [Link]
-
An Efficient Synthesis of 5-Substituted 1H-Tetrazoles via B(C6F5)3 Catalyzed [3_+_2] Cycloaddition of Nitriles and Sodium Azide. (2014). ResearchGate. [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2012). ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central. [Link]
-
Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
-
(PDF) Evaluation of thiopyrano[2,3‐d]thiazole derivatives as potential anticonvulsant agents. (2022). ResearchGate. [Link]
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. (1992). PubMed. [Link]
Sources
- 1. Tetrazole analogues: synthesis and antimicrobial activity | International Journal of Current Research [mail.journalcra.com]
- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1 H-tetrazol-5-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 14. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ymerdigital.com [ymerdigital.com]
- 20. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
